(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide
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Overview
Description
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Morpholine Groups: The triazine ring is then substituted with morpholine groups through nucleophilic substitution reactions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazine N-oxides.
Reduction: May produce triazine amines.
Substitution: Can result in various substituted triazine derivatives.
Scientific Research Applications
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with piperidine groups instead of morpholine.
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains thiomorpholine groups.
Uniqueness
N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern and the presence of morpholine groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H25N7O2 |
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Molecular Weight |
347.42 g/mol |
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide |
InChI |
InChI=1S/C16H25N7O2/c1-13(2)11-23(12-17)16-19-14(21-3-7-24-8-4-21)18-15(20-16)22-5-9-25-10-6-22/h13H,3-11H2,1-2H3 |
InChI Key |
JVBPVCGQWPGBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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